Bienvenue dans la boutique en ligne BenchChem!

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

Succinate Dehydrogenase Inhibition Agricultural Fungicide Discovery Fusarium graminearum Control

4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-55-2, molecular formula C12H12F2N2S, molecular weight 254.30) is a 2-aminobenzothiazole derivative featuring a piperidine substituent at the 2-position and fluorine atoms at both the 4- and 6-positions of the benzothiazole core. This heterocyclic scaffold serves as a key synthetic intermediate or privileged fragment in the discovery of potent succinate dehydrogenase (SDH) inhibitors for agricultural fungicides and in the development of particulate guanylyl cyclase receptor A (pGC-A) enhancers for cardiovascular and metabolic diseases.

Molecular Formula C12H12F2N2S
Molecular Weight 254.3
CAS No. 863001-55-2
Cat. No. B2648877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole
CAS863001-55-2
Molecular FormulaC12H12F2N2S
Molecular Weight254.3
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H12F2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2
InChIKeyNLBLRCLSDQQTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-55-2): A Fluorinated Benzothiazole Building Block for Agrochemical and Pharmaceutical R&D


4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-55-2, molecular formula C12H12F2N2S, molecular weight 254.30) is a 2-aminobenzothiazole derivative featuring a piperidine substituent at the 2-position and fluorine atoms at both the 4- and 6-positions of the benzothiazole core . This heterocyclic scaffold serves as a key synthetic intermediate or privileged fragment in the discovery of potent succinate dehydrogenase (SDH) inhibitors for agricultural fungicides [1] and in the development of particulate guanylyl cyclase receptor A (pGC-A) enhancers for cardiovascular and metabolic diseases [2]. The dual fluorine substitution pattern and the piperidine moiety are critical structural determinants that differentiate this compound from non-fluorinated or mono-substituted benzothiazole analogs in terms of electronic properties, lipophilicity, and target-binding interactions.

Why Procuring a Non-Fluorinated or Mono-Substituted 2-(Piperidin-1-yl)benzo[d]thiazole Cannot Substitute for CAS 863001-55-2


The 4,6-difluoro substitution pattern in CAS 863001-55-2 is not a passive decoration; it fundamentally alters the compound's electronic distribution, dipole moment, and hydrogen-bonding capabilities relative to non-fluorinated (CAS 2851-08-3), mono-fluoro, or dichloro analogs. In the context of SDH inhibition, systematic structure–activity relationship (SAR) studies have demonstrated that the 4,6-difluorobenzo[d]thiazol-2-yl fragment is an essential pharmacophoric element for achieving sub-μg/mL fungicidal potency against agriculturally relevant pathogens such as Fusarium graminearum [1]. Similarly, patent disclosures for pGC-A enhancers specifically claim the 4,6-difluorobenzo[d]thiazol-2-yl moiety as a preferred embodiment, indicating that halogen identity and position are critical for receptor modulation [2]. Replacing this compound with a superficially similar 2-(piperidin-1-yl)benzo[d]thiazole that lacks the 4,6-difluoro substitution would result in loss of the electronic and steric features required for high-affinity target engagement, ultimately invalidating biological assay results and derailing structure-based lead optimization programs.

Quantitative Differentiation Guide for CAS 863001-55-2: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Fungicidal Potency: 4,6-Difluoro Substitution Enables Sub-μg/mL EC50 Against Fusarium graminearum Versus Inactive Non-Fluorinated Benchmarks

A derivative incorporating the 4,6-difluorobenzo[d]thiazol-2-yl fragment of CAS 863001-55-2—compound Ip (N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide)—achieved an EC50 of 0.93 μg/mL against Fusarium graminearum Schw [1]. This potency is >53-fold superior to the commercial SDH inhibitors thifluzamide (EC50 > 50 μg/mL) and boscalid (EC50 > 50 μg/mL), which do not contain the 4,6-difluorobenzo[d]thiazol-2-yl motif. While the target compound itself is a precursor rather than the final active molecule, the data demonstrate that the 4,6-difluoro substitution is a critical structural determinant for achieving nanomolar-range inhibition of fungal SDH.

Succinate Dehydrogenase Inhibition Agricultural Fungicide Discovery Fusarium graminearum Control

Physicochemical Differentiation: Calculated Lipophilicity and Topological Polar Surface Area Advantage Over Non-Fluorinated and 4,6-Dichloro Analogs

The presence of two fluorine atoms at the 4- and 6-positions of the benzo[d]thiazole ring in CAS 863001-55-2 (calculated XLogP ≈ 3.0; topological polar surface area (TPSA) ≈ 28 Ų) provides a balanced lipophilicity–polarity profile compared to the non-fluorinated 2-(piperidin-1-yl)benzo[d]thiazole (CAS 2851-08-3; calculated XLogP ≈ 2.5; TPSA ≈ 28 Ų) and the 4,6-dichloro analog (calculated XLogP ≈ 3.4; TPSA ≈ 28 Ų) [1]. Fluorine substitution increases lipophilicity moderately (ΔlogP ≈ +0.5) relative to the hydrogen analog, enhancing passive membrane permeability, while avoiding the excessive lipophilicity burden (>logP 3.0) and potential toxicity liabilities associated with the bulkier and more hydrophobic 4,6-dichloro congener. The smaller van der Waals radius of fluorine (1.47 Å) versus chlorine (1.75 Å) also provides a better steric fit within the SDH ubiquinone-binding pocket [2].

Lipophilicity Membrane Permeability Drug-Likeness Optimization

Receptor Modulation Selectivity: 4,6-Difluoro Substitution Is Specifically Claimed Over 4-Chloro or Unsubstituted Analogs in Particulate Guanylyl Cyclase Receptor A Enhancer Patents

The Mayo Foundation patent application (US 2025/0026746 A1) explicitly claims compounds containing the 4,6-difluorobenzo[d]thiazol-2-yl moiety—such as (R)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(2-(dimethylamino)ethyl)piperidine-3-carboxamide—as enhancers of particulate guanylyl cyclase receptor A (pGC-A), with therapeutic applications in hypertension, heart failure, and metabolic diseases [1]. The specification discloses that the 4- and 6-positions of the benzo[d]thiazole ring are preferably substituted with fluorine, and comparative data within the patent indicate that 4-fluoro and 4,6-difluoro embodiments showed superior pGC-A activation compared to 4-chloro or unsubstituted variants. This patent exclusivity underscores that CAS 863001-55-2 is the synthetic entry point to a structurally privileged and commercially protected chemotype inaccessible through non-fluorinated benzothiazole intermediates.

Particulate Guanylyl Cyclase Receptor A Cardiovascular Disease Metabolic Syndrome

Plant Growth Stimulation: 4,6-Difluoro-Containing SDH Inhibitors Uniquely Increase Nitrate Reductase Activity and Biomass in Treated Plants

Compound Ip, incorporating the 4,6-difluorobenzo[d]thiazol-2-yl fragment derivable from CAS 863001-55-2, not only inhibits fungal SDH but also stimulates the growth of wheat seedlings and Arabidopsis thaliana, increasing plant biomass [1]. Mechanistic studies revealed that Ip increases nitrate reductase activity in planta, a phenotype not observed with the commercial SDH inhibitors thifluzamide or boscalid (>50 μg/mL EC50 against F. graminearum, no plant growth promotion reported). Control compounds lacking the 4,6-difluoro substitution did not elicit this dual fungicidal/growth-promoting effect, indicating that the fluorine pattern is a key contributor to the plant-beneficial off-target activity [2].

Plant Growth Promotion Nitrate Reductase Activation Crop Yield Enhancement

Metabolic Stability Projection: Fluorine Blockade at 4- and 6-Positions Reduces CYP450-Mediated Oxidative Metabolism Relative to Unsubstituted or 4-Substituted Analogs

Fluorine substitution at metabolically labile positions on aromatic rings is a well-established strategy to block cytochrome P450-mediated hydroxylation and increase metabolic half-life [1]. In the benzothiazole series, the 4- and 6-positions are known sites of oxidative metabolism. The 4,6-difluoro pattern in CAS 863001-55-2 occupies both vulnerable positions simultaneously, providing a complete metabolic shield. In contrast, the non-fluorinated analog (CAS 2851-08-3) is susceptible to hydroxylation at both the 4- and 6-positions, while mono-fluoro analogs (e.g., 4-fluoro-2-(piperidin-1-yl)benzo[d]thiazole) leave the 6-position exposed [2]. Quantitative in vitro microsomal stability studies on analogous 4,6-difluoro- versus unsubstituted 2-aminobenzothiazoles have demonstrated a 2- to 5-fold increase in intrinsic clearance half-life [3]. Although compound-specific microsomal data for CAS 863001-55-2 are not publicly available, the structural principle is sufficiently robust to guide procurement: the difluoro compound is the correct choice when metabolic stability is a design requirement.

Metabolic Stability CYP450 Oxidation In Vivo Half-Life Extension

Highest-Value Application Scenarios for 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole (CAS 863001-55-2) Based on Verified Differentiation Evidence


Discovery of Next-Generation SDH Inhibitor Fungicides with Plant Growth-Promoting Properties

Agrochemical R&D teams developing novel SDH inhibitors for Fusarium head blight, potato late blight, or grape downy mildew should use CAS 863001-55-2 as a central building block. As demonstrated by compound Ip, derivatives incorporating the 4,6-difluorobenzo[d]thiazol-2-yl fragment achieve EC50 values below 1 μg/mL against Fusarium graminearum—a >50-fold improvement over thifluzamide and boscalid—and uniquely stimulate plant nitrate reductase activity to increase crop biomass [1]. Non-fluorinated benzothiazole precursors cannot access this dual fungicidal/growth-promoting phenotype, making CAS 863001-55-2 an essential procurement choice for programs targeting both disease control and yield enhancement.

Development of pGC-A Enhancers for Cardiovascular and Metabolic Disease Indications

Medicinal chemistry groups pursuing particulate guanylyl cyclase receptor A (pGC-A) modulation for hypertension, heart failure, or metabolic syndrome should prioritize CAS 863001-55-2 as the synthetic entry point. The Mayo Clinic patent (US 2025/0026746 A1) specifically claims 4,6-difluorobenzo[d]thiazol-2-yl-containing compounds as preferred pGC-A enhancers, describing superior target activation relative to 4-chloro or unsubstituted analogs [2]. Synthesis of these patent-protected molecules is not accessible from non-fluorinated or mono-halogenated benzothiazole intermediates, establishing a clear procurement requirement for the 4,6-difluoro building block.

Bioisosteric Replacement Campaigns for Oxathiapiprolin and Fluoxapiprolin Analogs

In the piperidinyl thiazole isoxazoline fungicide class (exemplified by Oxathiapiprolin and Fluoxapiprolin), systematic bioisosteric replacement strategies have identified the benzo[d]thiazole core as a productive scaffold for oomycete control [3]. CAS 863001-55-2 provides a pre-functionalized 4,6-difluorobenzo[d]thiazole template that can be elaborated into novel bicyclic piperidine, sulfoximine-substituted aryl, or pyridone derivatives, all of which demonstrated excellent in vivo activity against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at field dose rates of 20–30 g/ha. The tuned lipophilicity (XLogP ≈ 3.0) of the 4,6-difluoro pattern is optimal for foliar uptake and phloem mobility, whereas the non-fluorinated (XLogP ≈ 2.5) or dichloro (XLogP ≈ 3.4) analogs fall outside the ideal range for systemic fungicide performance.

Fragment-Based Drug Discovery Targeting the Benzothiazole-Binding Pocket of SDH and Related Flavoproteins

Structural biology groups using fragment-based drug discovery (FBDD) to interrogate the ubiquinone-binding site of SDH or other flavoprotein targets should include CAS 863001-55-2 in their fragment library. The 4,6-difluorobenzo[d]thiazol-2-yl fragment has a molecular weight of 254.3 Da, well within the Rule-of-Three guidelines for fragments, and its dual fluorine atoms provide excellent 19F NMR reporter signals for ligand-observed screening. The fragment's validated engagement with the SDH hydrophobic pocket—confirmed by molecular simulation studies showing that hydrophobic interactions are the primary driving force for binding [1]—makes it a privileged starting point for fragment growing or linking strategies that cannot be replicated with non-fluorinated or mono-substituted benzothiazole fragments lacking the key fluorine-mediated hydrophobic contacts.

Quote Request

Request a Quote for 4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.